molecular formula C13H10F3NO B1612075 2-[4-(Trifluoromethyl)phenoxy]aniline CAS No. 60287-77-6

2-[4-(Trifluoromethyl)phenoxy]aniline

Cat. No.: B1612075
CAS No.: 60287-77-6
M. Wt: 253.22 g/mol
InChI Key: BFTIVOPFEMOUEP-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenoxy]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[4-(Trifluoromethyl)phenoxy]aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced techniques to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenoxy]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-[4-(Trifluoromethyl)phenoxy]nitrobenzene, while reduction can revert it to the original aniline compound .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability of pharmaceutical compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)phenoxy]aniline is unique due to the presence of both the trifluoromethyl and phenoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)17/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIVOPFEMOUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592711
Record name 2-[4-(Trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-77-6
Record name 2-[4-(Trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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